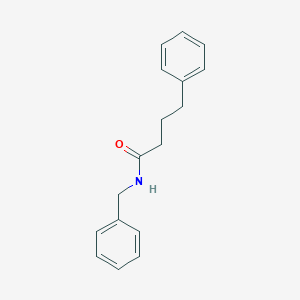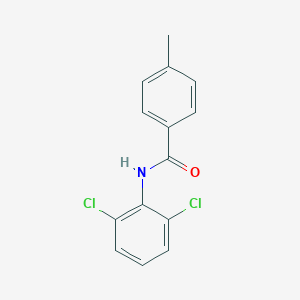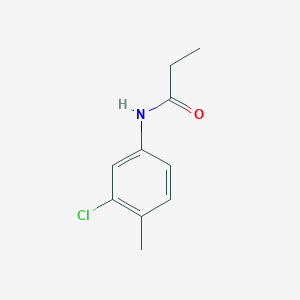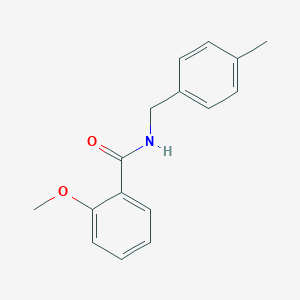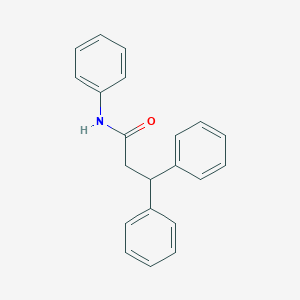
叔丁基4-(2-氨基苯基)哌啶-1-羧酸酯
描述
“tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 79099-00-6 . It has a molecular weight of 291.39 . The IUPAC name for this compound is tert-butyl 4- (2-aminoanilino)-1-piperidinecarboxylate . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-8-12(9-11-19)18-14-7-5-4-6-13(14)17/h4-7,12,18H,8-11,17H2,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a melting point of 111-112 degrees Celsius .科学研究应用
核磁共振研究大分子复合物
该化合物被用作核磁共振 (NMR) 光谱中的探针,以研究大分子复合物 。连接到蛋白质或复合物上的叔丁基可以以高灵敏度观察到,这对于分析稳定性或溶解度有限的大型生物分子组装体特别有利。
肽化学合成
氨基酸的叔丁基酯,包括该化合物的衍生物,广泛应用于肽化学合成 。它用作掩蔽的羧基替代基,允许制备非标准保护的氨基酸衍生物,这对于蛋白质修饰和复杂肽的合成至关重要。
PROTAC开发
叔丁基4-(2-氨基苯基)哌啶-1-羧酸酯的结构使其在PROTACs(蛋白降解嵌合体)的开发中用作半柔性连接体 。PROTACs 是一类新型药物,靶向蛋白质降解,为药物发现提供了一种新方法。
有机合成
在有机合成中,叔丁基常被用作羧酸和醇的保护基 。该化合物及其叔丁基酯官能团可用于在合成过程中保护羧酸部分,从而提高合成过程的效率。
靶向蛋白降解
作为靶向蛋白降解策略的一部分,该化合物可以被整合到旨在结合和诱导细胞内特定蛋白质降解的分子中 。这种应用在需要去除某些蛋白质的疾病治疗中意义重大。
生物缀合技术
该化合物中存在的氨基允许与其他生物分子或合成聚合物进行生物缀合 。这在创建靶向药物递送系统、诊断工具以及生物材料的开发中特别有用。
安全和危害
未来方向
属性
IUPAC Name |
tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-8-12(9-11-18)13-6-4-5-7-14(13)17/h4-7,12H,8-11,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLRAYZVIBFRQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624072 | |
| Record name | tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
199105-03-8 | |
| Record name | tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[(2-methyl-1-oxobutyl)amino]benzoate](/img/structure/B185090.png)

